molecular formula C20H13Cl2F6N3O3S B14947719 Ethyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-1,3-benzothiazole-6-carboxylate

Ethyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No.: B14947719
M. Wt: 560.3 g/mol
InChI Key: OQBUBDDHZQYGCU-UHFFFAOYSA-N
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Description

ETHYL 2-{[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and is modified with several functional groups, including dichlorobenzoyl, trifluoromethyl, and ethyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Dichlorobenzoyl Group: This step involves the reaction of the benzothiazole intermediate with 2,4-dichlorobenzoyl chloride under basic conditions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole core or the dichlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays due to its potential biological activity.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which ETHYL 2-{[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE exerts its effects is likely related to its interaction with specific molecular targets. The benzothiazole core can interact with various enzymes or receptors, modulating their activity. The dichlorobenzoyl and trifluoromethyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2,4-DICHLOROBENZOATE: A simpler ester derivative with similar functional groups but lacking the benzothiazole core.

    TRIFLUOROMETHYL BENZOATE: Another ester derivative with a trifluoromethyl group but different core structure.

    BENZOTHIAZOLE DERIVATIVES: Compounds with the benzothiazole core but different substituents.

Uniqueness

ETHYL 2-{[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. The presence of both dichlorobenzoyl and trifluoromethyl groups, along with the benzothiazole core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H13Cl2F6N3O3S

Molecular Weight

560.3 g/mol

IUPAC Name

ethyl 2-[[2-[(2,4-dichlorobenzoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C20H13Cl2F6N3O3S/c1-2-34-16(33)9-3-6-13-14(7-9)35-17(29-13)31-18(19(23,24)25,20(26,27)28)30-15(32)11-5-4-10(21)8-12(11)22/h3-8H,2H2,1H3,(H,29,31)(H,30,32)

InChI Key

OQBUBDDHZQYGCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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